(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

Catalog No.
S816612
CAS No.
1379403-11-8
M.F
C6H12ClNO2
M. Wt
165.617
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

CAS Number

1379403-11-8

Product Name

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

IUPAC Name

(E)-2-(2-aminoethyl)but-2-enoic acid;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.617

InChI

InChI=1S/C6H11NO2.ClH/c1-2-5(3-4-7)6(8)9;/h2H,3-4,7H2,1H3,(H,8,9);1H/b5-2+;

InChI Key

AIGMPSQHDFRIGR-DPZBITMOSA-N

SMILES

CC=C(CCN)C(=O)O.Cl

Synonyms

Vigabatrin Related Compound B;

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride, also known as a derivative of amino acids, is a compound characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a double bond. This compound is notable for its potential applications in the pharmaceutical industry due to its biological activity and ability to participate in various

Enzyme Inhibition:

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride is being studied for its potential to inhibit specific enzymes. One example is its ability to inhibit gamma-aminobutyric acid (GABA) transaminase (GABA-T), an enzyme responsible for the degradation of GABA, a major inhibitory neurotransmitter in the central nervous system []. Inhibiting GABA-T could potentially lead to increased GABA levels, which might be beneficial in research related to neurological disorders.

Neuropharmacological Studies:

Due to its potential interaction with the GABA system, (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride is being explored in neuropharmacological research. This includes investigating its effects on neuronal activity, behavior, and potential therapeutic applications in various neurological conditions. However, further research is needed to understand its specific effects and potential benefits [].

Epilepsy Research:

Given the potential role of GABA in regulating neuronal excitability, (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride is being investigated in epilepsy research. Studies are exploring its potential to modulate seizure activity and its possible use as a research tool to understand the mechanisms underlying epilepsy [].

  • Addition Reactions: The double bond in the but-2-enoic acid moiety can undergo electrophilic addition reactions, allowing for the introduction of various functional groups.
  • Amine Reactions: The amino group can act as a nucleophile, participating in acylation or alkylation reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of amines or other derivatives.

These reactions are crucial for synthesizing more complex molecules or modifying existing structures for specific applications.

Biological activity refers to the effects that a compound has on living organisms. (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride exhibits significant pharmacological properties, including:

  • Antimicrobial Activity: It may inhibit the growth of certain bacteria and fungi.
  • Neuroprotective Effects: Some studies suggest that this compound could have protective effects on neuronal cells.
  • Modulation of Metabolic Pathways: It may influence metabolic processes through its interaction with enzymes involved in amino acid metabolism.

The biological activity is often dose-dependent and varies based on the compound's concentration and the biological system in which it is tested

Several synthesis methods exist for (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride:

  • Direct Amination: This method involves the reaction of but-2-enoic acid with ammonia or an amine under acidic conditions to introduce the aminoethyl side chain.
  • Esterification followed by Hydrolysis: An ester derivative of but-2-enoic acid can be synthesized and then hydrolyzed to yield the desired amino acid structure.
  • Using Protected Amino Acids: Starting from protected amino acids can facilitate the introduction of functional groups while preventing unwanted side reactions.

These methods allow for variations in yield and purity depending on reaction conditions and starting materials used.

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride has several applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing drugs targeting specific biological pathways.
  • Research Tool: It can be used in biochemical assays to study enzyme activity or metabolic pathways involving amino acids.
  • Nutraceuticals: Potential use in dietary supplements due to its amino acid content.

These applications highlight its versatility in both research and therapeutic contexts.

Interaction studies focus on how (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride interacts with other biomolecules:

  • Enzyme Inhibition/Activation: Studies may reveal how this compound affects enzyme kinetics and metabolic pathways.
  • Protein Binding Studies: Understanding how this compound binds to proteins can provide insights into its mechanism of action and potential therapeutic effects.

These interactions are essential for understanding the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride. These include:

Compound NameStructure FeaturesUnique Properties
L-AlanineSimple amino acid with a methyl groupBasic building block for proteins
L-LeucineBranched-chain amino acidImportant for muscle protein synthesis
L-CysteineContains a thiol groupPlays a role in protein structure via disulfide bonds
L-TyrosineContains a phenolic hydroxyl groupPrecursor for neurotransmitters like dopamine

The uniqueness of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride lies in its specific side chain configuration and potential bioactivity that may not be present in these other compounds. Its ability to undergo various

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride is a hydrochloride salt characterized by a but-2-enoic acid backbone with an aminoethyl substituent. The E-configuration of the double bond positions the carboxylic acid and aminoethyl groups on opposite sides, critical for its stereochemical identity.

Key Structural Elements:

  • But-2-enoic acid backbone: A four-carbon chain with a trans double bond between carbons 2 and 3.
  • Aminoethyl substituent: A -CH₂CH₂NH₂ group attached to carbon 2.
  • Hydrochloride counterion: Forms a salt with the carboxylic acid group, enhancing solubility.

Chemical Identifiers and Properties

PropertyValueSource
CAS Number1379403-11-8
Molecular FormulaC₆H₁₂ClNO₂
Molecular Weight165.62 g/mol
IUPAC Name(E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride
InChI KeyAIGMPSQHDFRIGR-DPZBITMOSA-N
SMILESC/C=C(\CCN)/C(=O)O.Cl

Stereochemical Specificity

The compound’s E-configuration is confirmed by spectroscopic and crystallographic data. This geometry is distinct from the Z-isomer, which would have substituents on the same side of the double bond. The stereochemistry influences its interactions with biological targets, such as enzymes.

Basic Molecular Framework

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride represents a structurally complex organic compound characterized by its unique combination of functional groups and geometric configuration [1]. The compound possesses a molecular formula of C₆H₁₂ClNO₂, with a molecular weight of 165.62 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (E)-2-(2-aminoethyl)but-2-enoic acid;hydrochloride, reflecting its systematic nomenclature based on the parent butenoic acid structure [1].

The compound exists as a hydrochloride salt, formed by the combination of the parent acid (E)-2-(2-aminoethyl)but-2-enoic acid with hydrochloric acid [1]. The parent compound has a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 grams per mole, while the hydrochloride salt adds the additional chlorine and hydrogen atoms [11].

Geometric Configuration and Stereochemistry

The most distinctive structural feature of this compound is the presence of the (E)-configuration around the carbon-carbon double bond in the but-2-enoic acid backbone [1] [2]. The (E)-designation, derived from the German word "entgegen" meaning "opposite," indicates that the highest priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane [18] [22].

In the context of this molecule, the double bond is located between carbon-2 and carbon-3 of the butenoic acid chain, creating a geometric constraint that prevents free rotation around this bond [17] [18]. The (E)-configuration specifically places the carboxylic acid group and the aminoethyl substituent on opposite sides of the double bond, distinguishing it from the potential (Z)-isomer where these groups would be on the same side [18] [22].

Structural Components and Functional Groups

The molecular architecture of (E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride encompasses several key structural elements that contribute to its chemical behavior and properties [1] [3].

Carboxylic Acid Functionality

The carboxylic acid group (-COOH) forms the terminal functionality of the butenoic acid backbone [1]. In the hydrochloride salt form, this group remains protonated and contributes to the overall hydrogen bonding capacity of the molecule [1] [11]. The carboxylic acid carbon exhibits trigonal planar geometry with bond angles of approximately 120 degrees [31].

Aminoethyl Side Chain

The 2-aminoethyl substituent (-CH₂CH₂NH₂) represents a flexible alkyl chain terminating in a primary amine group [1] [2]. In the hydrochloride salt, this amino group exists in its protonated form as -NH₃⁺, contributing to the ionic character of the compound [11]. The aminoethyl chain provides conformational flexibility to the molecule through rotation around the carbon-carbon single bonds [1].

Molecular Properties and Physical Characteristics

The structural analysis of (E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride reveals several important molecular properties that arise from its unique architecture [1].

PropertyValueReference
Molecular Weight165.62 g/mol [1]
Molecular FormulaC₆H₁₂ClNO₂ [1] [2]
Hydrogen Bond Donors3 [1]
Hydrogen Bond Acceptors3 [1]
Rotatable Bonds3 [1]
Topological Polar Surface Area63.3 Ų [1]
Heavy Atom Count10 [1]
Defined Bond Stereocenter Count1 [1]

The compound exhibits significant hydrogen bonding capacity with three hydrogen bond donor sites and three hydrogen bond acceptor sites [1]. The topological polar surface area of 63.3 square angstroms indicates moderate polarity, while the presence of three rotatable bonds suggests conformational flexibility in the aliphatic portions of the molecule [1].

Chemical Identifiers and Nomenclature

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride is identified by several standardized chemical identifiers that facilitate its recognition in chemical databases and literature [1] [2].

Identifier TypeValue
Chemical Abstracts Service Number1379403-11-8
PubChem Compound Identifier72942031
Simplified Molecular Input Line Entry SystemC/C=C(\CCN)/C(=O)O.Cl
International Chemical IdentifierInChI=1S/C6H11NO2.ClH/c1-2-5(3-4-7)6(8)9;/h2H,3-4,7H2,1H3,(H,8,9);1H/b5-2+;
International Chemical Identifier KeyAIGMPSQHDFRIGR-DPZBITMOSA-N

The compound is also known by several synonymous names, including 2-(2-Aminoethyl)but-2-enoic acid hydrochloride (2E)-, Vigabatrin Related Compound B, and 2-Butenoic acid, 2-(2-aminoethyl)-, hydrochloride (1:1) [1] [11].

Structural Relationship to Parent Compounds

The hydrochloride salt maintains a direct structural relationship with its parent compound, (2E)-2-(2-aminoethyl)but-2-enoic acid, which has the PubChem Compound Identifier 72942032 [1] [5]. The parent compound exhibits identical stereochemical configuration but lacks the associated chloride ion, resulting in a molecular weight difference of 36.46 grams per mole [5] [11].

The structural analysis reveals that the compound belongs to the class of substituted butenoic acids, specifically featuring an aminoethyl substituent at the 2-position of the but-2-enoic acid backbone [1] [3]. This substitution pattern creates a molecule with both amino acid-like characteristics and alkene functionality, contributing to its unique chemical properties and potential biological activities [3].

Conformational Analysis

The conformational behavior of (E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride is influenced by the presence of both rigid and flexible structural elements [1]. The double bond in the but-2-enoic acid backbone imposes geometric constraints, preventing rotation and maintaining the (E)-configuration [17] [18]. However, the aminoethyl side chain retains conformational flexibility through rotation around the carbon-carbon single bonds [1].

The compound possesses three rotatable bonds, primarily located within the aminoethyl substituent and the connection between this substituent and the main chain [1]. This conformational flexibility allows the molecule to adopt various three-dimensional arrangements while maintaining its fundamental (E)-geometric configuration around the critical double bond [1] [18].

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride represents a well-characterized chemical compound with comprehensive identification parameters established across multiple chemical databases and regulatory frameworks [1] [2] [3] [4] [5] [6]. The compound's International Union of Pure and Applied Chemistry (IUPAC) designation follows standardized nomenclature conventions, explicitly incorporating the stereochemical descriptor (E) to define the geometric configuration of the double bond present in the butenoic acid backbone [1] [2] [7] [6].

The systematic naming approach reflects the compound's structural characteristics, with the term 2-(2-aminoethyl) indicating the presence of an aminoethyl substituent at the second carbon position of the butenoic acid chain [1] [2] [6]. The but-2-enoic acid portion denotes a four-carbon unsaturated carboxylic acid with the double bond positioned between carbons 2 and 3, while the hydrochloride designation specifies the salt form of the compound [1] [2] [4] [5].

Chemical Registration and Database Identifiers

The compound maintains official registration under Chemical Abstracts Service (CAS) Registry Number 1379403-11-8, establishing its unique identity within the global chemical literature [1] [2] [3] [8] [4] [9] [5]. This registration number serves as the primary reference for regulatory submissions, quality control documentation, and scientific publications involving this compound [1] [2] [4] [5].

Molecular Structure and Stereochemistry

The molecular formula C6H12ClNO2 for the hydrochloride salt accurately represents the complete chemical composition, while the free base maintains the formula C6H11NO2 [1] [2] [3] [4] [5] [6]. The molecular weight of 165.62 g/mol for the salt form provides essential data for analytical calculations and formulation development [1] [2] [3] [4] [6].

Standard InChI notation: InChI=1S/C6H11NO2.ClH/c1-2-5(3-4-7)6(8)9;/h2H,3-4,7H2,1H3,(H,8,9);1H/b5-2+; offers a universally standardized representation enabling precise structural communication across chemical informatics systems [1] [2] [3] [5] [6]. The corresponding InChI Key AIGMPSQHDFRIGR-DPZBITMOSA-N provides a condensed hash-based identifier facilitating rapid database searches and structural comparisons [1] [2] [7] [3] [5] [6].

The SMILES notation CC=C(CCN)C(=O)O.Cl presents a linear string representation encoding the complete molecular structure including stereochemical information [1] [2] [7] [3] [5] [6]. This notation enables computational analysis and structural visualization across diverse chemical software platforms.

Stereochemical analysis reveals the compound exhibits achiral characteristics with no defined stereocenters, but contains one E/Z center corresponding to the geometric configuration around the double bond [3] [11] [5]. The E-configuration designation indicates the higher priority substituents are positioned on opposite sides of the double bond, following Cahn-Ingold-Prelog priority rules [1] [2] [7] [3] [5] [6].

Systematic Alternative Names and Synonyms

The compound possesses extensive synonymous nomenclature reflecting its pharmaceutical significance and regulatory status across multiple jurisdictions [12] [13] [14] [8] [4] [9] [15] [16] [17] [18] [19] [6]. The designation Vigabatrin Related Compound B establishes its relationship to the antiepileptic drug vigabatrin, specifically identifying it as an impurity or related substance monitored during pharmaceutical manufacturing and quality control processes [12] [13] [14] [4] [9] [16] [17] [18] [19].

European Pharmacopoeia (EP) Impurity B Hydrochloride and United States Pharmacopeia (USP) Related Compound B designations reflect standardized pharmacopeial classifications used for regulatory compliance and analytical method validation [12] [13] [4] [9] [16] [17] [18] [19] [20] [21] [22]. These designations ensure consistent identification and specification limits across international pharmaceutical markets.

The systematic name 2-Butenoic acid, 2-(2-aminoethyl)-, hydrochloride (1:1) follows Chemical Abstracts indexing conventions, providing an alternative nomenclature format utilized in scientific literature and patent documentation [12] [7] [8] [15] [6] [23]. This naming convention explicitly indicates the 1:1 stoichiometric ratio between the organic base and hydrochloric acid components [12] [6] [23].

Additional structural descriptors include 2-Ethylidene-γ-aminobutyric acid hydrochloride and (E)-4-Amino-2-ethylidenebutyric acid hydrochloride, which emphasize different aspects of the molecular architecture and facilitate identification in specialized chemical contexts [7] [8] [17] [19] [24].

Regulatory and Pharmacopeial Classifications

The compound maintains official status as a pharmaceutical reference standard within both European and United States pharmacopeial systems [4] [25] [17] [19] [6] [20] [21]. This classification establishes specific purity requirements, analytical methods, and documentation standards necessary for use in pharmaceutical quality control applications [4] [20] [21].

Vigabatrin API Family designation indicates the compound's relationship to the vigabatrin active pharmaceutical ingredient, requiring specialized handling and analytical procedures consistent with controlled pharmaceutical manufacturing environments [20] [21]. This classification ensures appropriate regulatory oversight and quality assurance protocols during production and distribution.

The compound's registration under multiple international regulatory frameworks, including FDA UNII designation and European Medicines Agency recognition, facilitates global pharmaceutical commerce and regulatory harmonization [3] [10] [5] [18]. These registrations provide the legal and scientific foundation for international pharmaceutical development and manufacturing activities.

PropertyValueSource
Primary IUPAC Name(E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride [1] [2] [6]
CAS Registry Number1379403-11-8 [1] [2] [3] [8] [4] [9] [5]
Molecular Formula (HCl salt)C6H12ClNO2 [1] [2] [3] [4] [5] [6]
Molecular Weight (HCl salt)165.62 g/mol [1] [2] [3] [4] [6]
PubChem CID72942031 [2] [5]
UNIIVP091971EP [3] [10] [5]
InChI KeyAIGMPSQHDFRIGR-DPZBITMOSA-N [1] [2] [7] [3] [5] [6]
StereochemistryACHIRAL with 1 E/Z center [3] [11] [5]
Primary Pharmacopeial StatusEP Impurity B / USP Related Compound B [12] [13] [4] [16] [17] [20] [21]
Synonym CategoryExamplesReference Sources
Pharmacopeial DesignationsVigabatrin EP Impurity B Hydrochloride, Vigabatrin USP Related Compound B [12] [13] [4] [16] [17] [20] [21] [22]
Systematic Names2-Butenoic acid, 2-(2-aminoethyl)-, hydrochloride (1:1) [12] [7] [8] [15] [6] [23]
Structural Descriptors2-Ethylidene-γ-aminobutyric acid hydrochloride [7] [8] [17] [19] [24]
Stereochemical Variants(2E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride [12] [7] [8] [4] [6] [23]

Wikipedia

(2E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride

Dates

Last modified: 04-14-2024

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